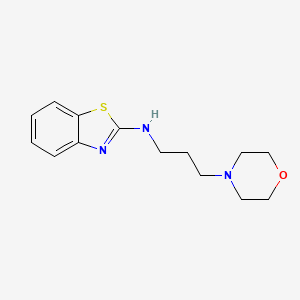

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Description

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (CAS: 926246-35-7) is a tertiary amine derivative featuring a benzothiazole core linked to a morpholine ring via a propyl chain. Its molecular formula is C₁₄H₁₉N₃OS, with a molecular weight of 277.38 g/mol . The compound is characterized by the benzothiazole moiety, known for its pharmacological relevance, and the morpholine group, which enhances solubility and bioavailability. It is commonly utilized in pharmaceutical research as an intermediate or ligand in drug discovery, particularly in targeting enzymes or receptors requiring nitrogen-rich heterocycles .

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-2-5-13-12(4-1)16-14(19-13)15-6-3-7-17-8-10-18-11-9-17/h1-2,4-5H,3,6-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHODYHOCFRJWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Nitrobenzothiazoles and halobenzothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine has demonstrated potential as an anticancer agent. Its interaction with specific protein targets involved in cellular signaling pathways may modulate biological responses, making it a candidate for therapeutic development. Studies have shown that derivatives of benzothiazoles can inhibit various cancer cell lines by targeting critical enzymes such as PI3K and mTOR .

2. Biological Activity

The compound's unique structure allows it to exhibit multiple biological activities, including:

- Antimicrobial : Exhibiting activity against various bacterial strains.

- Anti-inflammatory : Potentially useful in reducing inflammation.

- Antileishmanial : Showing promise in treating leishmaniasis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several benzothiazole derivatives, including N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. The results indicated significant inhibition of lung (A549) and breast (MCF-7) cancer cell lines at varying concentrations, with IC50 values demonstrating its effectiveness as a lead compound for further development .

Case Study 2: Biological Assays

In another research effort, the compound was used as a probe in biological assays to elucidate its role in modulating signaling pathways. The results highlighted the compound's ability to interact with proteins involved in key cellular processes, suggesting its utility in understanding complex biological mechanisms.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can be compared to analogs with modifications to the benzothiazole core, propyl chain, or amine substituents. Below is a detailed analysis:

Structural Modifications and Key Differences

Functional and Pharmacological Insights

Morpholine vs. Morpholine’s electron-rich oxygen atom may improve hydrogen-bonding interactions in target proteins, whereas imidazole’s aromaticity could favor π-π stacking .

Halogenation Effects

- Fluoro (e.g., 4-fluoro analog) and chloro (e.g., 7-chloro analog) substitutions increase metabolic stability and binding affinity to hydrophobic enzyme pockets. The 4-methoxy group in the 7-chloro derivative further enhances membrane permeability .

Biological Activity

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, particularly its antitrypanosomal activity, and provides a comprehensive overview of relevant research findings.

The compound's molecular formula is , with a molecular weight of 337 Da. Its structural characteristics include a benzothiazole core substituted with a morpholine group, which is critical for its biological activity.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of benzothiazole derivatives, including N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. In particular, research indicates that compounds with similar structures exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Efficacy Against T. cruzi

A study synthesized several benzothiazole derivatives and evaluated their in vitro and in vivo efficacy against T. cruzi. The results showed that many derivatives, including those structurally related to N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, exhibited potent trypanocidal activity at nanomolar concentrations. For instance, compounds demonstrated an IC50 value below 100 nM with selectivity indices (SI) exceeding 200, indicating low toxicity to host cells while effectively targeting the parasite .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | 50 | >200 |

| Compound B | 75 | >250 |

| N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | <100 | >200 |

The mechanism by which N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine exerts its effects involves interaction with key metabolic pathways in T. cruzi. It has been suggested that the compound disrupts mitochondrial function in the parasite, leading to increased oxidative stress and eventual cell death . This is consistent with findings from similar benzothiazole derivatives that showed alterations in mitochondrial membrane potential and induction of apoptosis-like cell death in trypomastigotes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the morpholine and benzothiazole moieties can significantly influence biological potency. For example, variations in substituents on the benzothiazole ring have been correlated with enhanced antitrypanosomal activity .

Q & A

Basic: What are the common synthetic routes for N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole-2-amine precursor with a morpholine-containing alkylating agent. For example, analogous protocols (e.g., ) use reflux conditions with polar aprotic solvents like DMSO or DMF, catalyzed by bases (e.g., cesium carbonate) and copper salts to enhance yield. Optimization includes:

- Temperature : 35–90°C, balancing reaction rate and side-product formation.

- Solvent selection : DMSO improves solubility of intermediates ().

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the product ().

Critical parameters are reaction time (2–24 hours) and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize byproducts .

Advanced: How can structural contradictions in NMR and X-ray crystallography data for this compound be resolved?

Methodological Answer:

Discrepancies may arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects. Use:

- Variable-temperature NMR : To detect rotational barriers in morpholine or propyl chains.

- Density Functional Theory (DFT) : Compare computed NMR shifts with experimental data ( used DFT for analogous benzothiazoles).

- SHELX refinement ( ) : Re-analyze X-ray data with updated software to resolve thermal motion artifacts. Example: A 100 K crystal structure () reduced thermal displacement errors, achieving R-factor <0.05 .

Basic: What spectroscopic techniques are essential for characterizing N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine?

Methodological Answer:

- NMR : H and C NMR identify substituents (e.g., morpholine protons at δ 2.4–3.8 ppm, benzothiazole aromatic protons at δ 7.1–8.3 ppm) ().

- HRMS : Confirms molecular weight (e.g., [M+H] expected at ~318.15 g/mol).

- IR : Detects amine N-H stretches (~3298 cm) and morpholine C-O-C bonds (~1100 cm) () .

Advanced: How can researchers design experiments to evaluate the anticancer activity of this compound against resistant cell lines?

Methodological Answer:

- Cell line panel : Include HCT-116, HCT15, and HT29 () with controls for multidrug resistance (e.g., P-glycoprotein overexpression).

- Dose-response assays : Use IC calculations () with 72-hour exposure.

- Combination studies : Pair with kinase inhibitors (e.g., gefitinib analogs, ) to assess synergy.

- Mechanistic probes : Measure apoptosis (Annexin V) and autophagy (LC3-II Western blot) .

Basic: What are the known biological targets of benzothiazole-morpholine hybrids, and how does this inform target validation?

Methodological Answer:

Similar compounds ( ) target:

- CRF receptors : Nanomolar affinity (pK ~8.7) via morpholine’s hydrogen-bonding capacity.

- Kinases : Quinazoline analogs ( ) inhibit EGFR.

Validation strategies : - Radioligand binding assays : For receptor affinity (e.g., I-CRF in ).

- CRISPR knockouts : Confirm on-target effects in cellular models .

Advanced: How can computational modeling predict the binding mode of this compound to CRF1_11 receptors?

Methodological Answer:

- Docking : Use AutoDock Vina with CRF crystal structures (PDB: 4K5Y). Prioritize poses where the morpholine group interacts with Glu/Asp residues.

- Molecular Dynamics (MD) : Simulate 100 ns trajectories to assess stability of the benzothiazole-receptor hydrophobic pocket interaction.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for morpholine vs. piperidine substitutions ( showed 1000x selectivity for CRF over CRF) .

Basic: What analytical methods resolve impurities in synthesized batches of this compound?

Methodological Answer:

- HPLC : C18 column, acetonitrile/water gradient (0.1% TFA), detects unreacted amine precursors (RT ~5–7 min).

- LC-MS : Identifies byproducts (e.g., N-alkylation side products).

- Recrystallization : DMSO/water (2:1) improves purity to >99% () .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetics?

Methodological Answer:

- LogP : Fluorine at benzothiazole-6-position ( ) increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration (cf. ’s brain ID = 6.5 mg/kg).

- Metabolism : Morpholine’s oxidation to morpholine-N-oxide (CYP3A4) can be slowed by CF groups ( ).

- In vivo PK : Administer 30 mg/kg orally to rats; measure T and AUC via LC-MS/MS .

Basic: What toxicity assays are recommended for preclinical evaluation?

Methodological Answer:

- ToxiLight assay () : Quantifies ATP release for necrotic vs. apoptotic death.

- hERG inhibition : Patch-clamp studies (IC >10 μM desired).

- Ames test : Assess mutagenicity with TA98 and TA100 strains .

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical tools validate it?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.